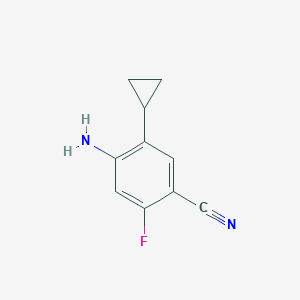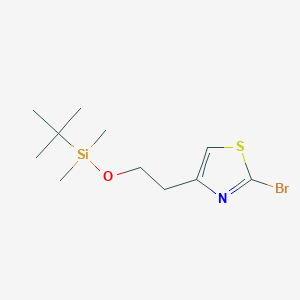
2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole is an organobromine compound featuring a thiazole ring substituted with a bromo group and a tert-butyl-dimethyl-silanyloxy-ethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole typically involves the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromo group: Bromination of the thiazole ring is carried out using brominating agents such as bromine or N-bromosuccinimide.
Attachment of the tert-butyl-dimethyl-silanyloxy-ethyl side chain: This step involves the reaction of the thiazole derivative with tert-butyl-dimethyl-silanyloxy-ethyl halide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole undergoes various types of chemical reactions, including:
Substitution reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The thiazole ring and side chain can undergo oxidation or reduction depending on the reagents used.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole involves its interaction with molecular targets and pathways. The bromo group and thiazole ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl-dimethyl-silanyloxy-ethyl side chain can also affect the compound’s solubility and stability, further modulating its biological and chemical activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4,4-dimethyl-2-cyclopenten-1-yl tert-butyl (dimethyl)silyl ether
- (4R)-2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}-2-cyclopenten-1-one
- 4-Bromo-2,6-di-tert-butylphenol
Uniqueness
2-Bromo-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiazole is unique due to its specific combination of a thiazole ring, bromo group, and tert-butyl-dimethyl-silanyloxy-ethyl side chain. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
Propriétés
IUPAC Name |
2-(2-bromo-1,3-thiazol-4-yl)ethoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNOSSi/c1-11(2,3)16(4,5)14-7-6-9-8-15-10(12)13-9/h8H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWALLSEEAWHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CSC(=N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNOSSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
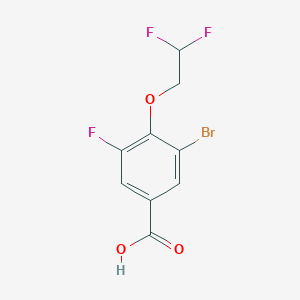
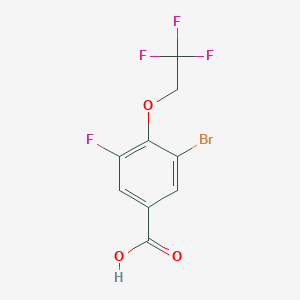
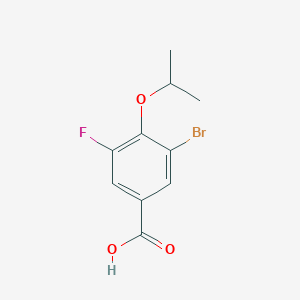
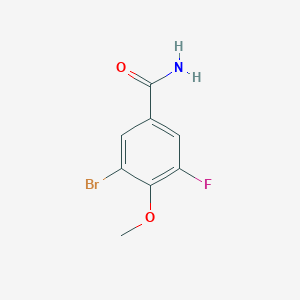
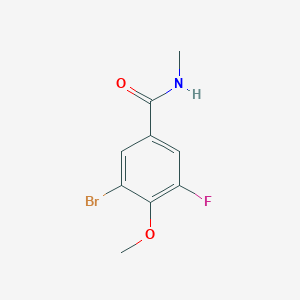
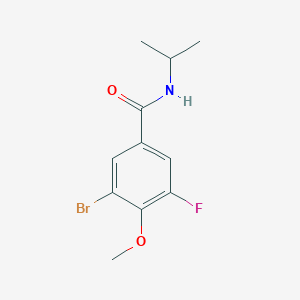
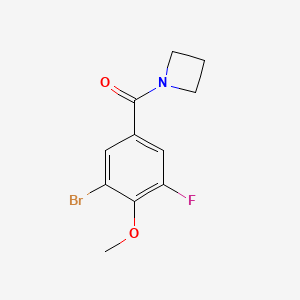
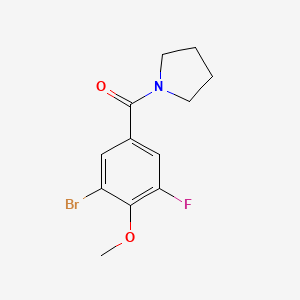
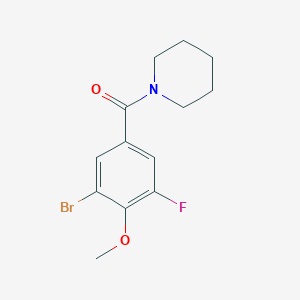
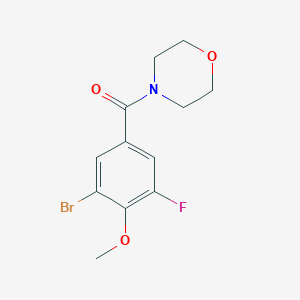

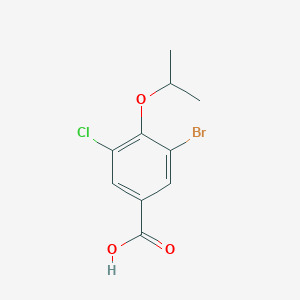
![4-Chloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8156737.png)
